4-{2-[4-(1-adamantylcarbonyl)-1-piperazinyl]ethyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Overview
Description
Synthesis Analysis
The synthesis of related azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives involves complex organic reactions, aiming at achieving specific molecular configurations for desired properties. Techniques such as Dieckmann cyclization have been employed to construct piperazine-2,5-diones from substructures by utilizing NaH in THF. This method facilitates the formation of the cyclic structure through intramolecular condensation, highlighting the intricate steps required to synthesize such complex molecules (Aboussafy & Clive, 2012).
Molecular Structure Analysis
Spectroscopic techniques like FT-IR, FT-Raman, and quantum chemical calculations have been instrumental in investigating the molecular structure of azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives. Studies have provided insights into vibrational frequencies, molecular stability, charge transfer, and hyper-conjugative interactions, as well as HOMO and LUMO analyses for understanding the electronic properties of these molecules. Such detailed molecular characterization aids in understanding the compound's reactivity and potential applications (Renjith et al., 2014).
Scientific Research Applications
Spectroscopic Analysis and Quantum Chemical Calculations : This study focuses on the spectroscopic investigations and quantum chemical calculations of a similar compound, providing insights into its molecular structure, vibrational frequencies, and stability. The analysis includes HOMO and LUMO analysis, Molecular Electrostatic Potential, and hyperpolarizability calculations, which are crucial for understanding the compound's potential role in nonlinear optics (Renjith et al., 2014).
Hemostatic Activity : This research synthesized derivatives of the compound to study their influence on the blood coagulation system. The study found certain compounds exhibiting high hemostatic activity with low acute toxicity, demonstrating potential therapeutic applications (Pulina et al., 2017).
Antiviral and Antimicrobial Activities : A series of derivatives were prepared and tested in vitro for activity against various human and cattle infectious diseases, including HIV-1, hepatitis B and C, and bovine viral diarrhea. Some compounds displayed modest activity against certain viruses, indicating potential for therapeutic use in infectious diseases (Kossakowski et al., 2009).
Anticonvulsant Activity : This study synthesized and evaluated N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives for their anticonvulsant and neurotoxic properties. The results show potential applications of these compounds in the development of new anticonvulsant drugs (Obniska et al., 2006).
PET Ligand Development : This research involved the synthesis of a derivative as a potential PET ligand for 5-HT1A receptors. Although it showed rapid uptake in the brain, the lack of specific binding indicated that it might not be useful for clinical studies (Majo et al., 2008).
Crystal Engineering and Organic Chemistry : Another study reported on the synthesis, crystallization, and hydrogen-bond association of a related 1,4-piperazine-2,5-dione, which is significant for understanding the molecular interactions and properties in solid-state chemistry (Weatherhead-Kloster et al., 2005).
properties
IUPAC Name |
4-[2-[4-(adamantane-1-carbonyl)piperazin-1-yl]ethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O3/c30-23-21-19-1-2-20(12-19)22(21)24(31)29(23)8-5-27-3-6-28(7-4-27)25(32)26-13-16-9-17(14-26)11-18(10-16)15-26/h1-2,16-22H,3-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGTWIBNNKLBAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3C4CC(C3C2=O)C=C4)C(=O)C56CC7CC(C5)CC(C7)C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[4-(Adamantane-1-carbonyl)piperazin-1-yl]ethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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